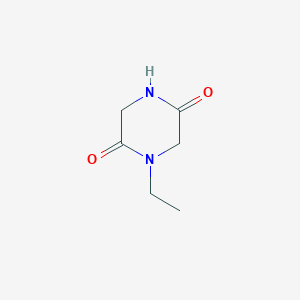

1-Ethylpiperazine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethylpiperazine-2,5-dione is a chemical compound with the formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Ethylpiperazine-2,5-dione, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-Ethylpiperazine-2,5-dione consists of six carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms .Physical And Chemical Properties Analysis

1-Ethylpiperazine-2,5-dione is a powder with a melting point of 172-173°C . It has a molecular weight of 142.16 g/mol .科学的研究の応用

Versatile Organic Substrates

1-Ethylpiperazine-2,5-dione derivatives, such as 3-Ylidenepiperazine-2,5-diones, have been identified as versatile organic substrates. They are noted for their ability to undergo addition reactions to the C–C double bond by various agents, leading to the synthesis of natural products and analogs. These derivatives can also act as precursors for interesting α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).

Influence on Receptor Affinity

Research on the influence of an ethylene spacer in arylpiperazine derivatives of amides with N-acylated amino acids and pyrrolidine-2,5-diones has been conducted. These studies revealed that receptor affinity, particularly for 5-HT(1A) and 5-HT(2A) receptors, can be affected by the length of the alkyl chain in these compounds (Zajdel et al., 2009).

Biological Activities of Optical Isomers

The biological activities of the enantiomers of 1,4-diethyl-3,6-epidithiopiperazine-2,5-dione have been investigated, emphasizing the correlation between biological activity and chirality. These studies are important for understanding the bioactive potential of such compounds (Hurne et al., 1997).

Synthesis and Spectroscopic Properties

Research on the synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones demonstrates the potential for generating compounds with unique properties, useful in various scientific applications (Akiyama et al., 1989).

Electrochemical Study

An electrochemical study of 3,6-epidithiopiperazine-2,5-diones (ETPs), including gliotoxin and synthetic analogues, provides insights into the biological actions of these compounds, highlighting their potential applications in various scientific research areas (Chai et al., 1999).

Alkoxycarbonyl and Hydroxymethyl Derivatives

Alkoxycarbonylpiperazine-2,5-diones have been identified as versatile precursors for α-functionalisation, offering a pathway for modifying the carbon framework of piperazine-2,5-diones. This research opens up possibilities for creating a variety of derivatives with specific properties (Chai et al., 2005).

Safety and Hazards

特性

IUPAC Name |

1-ethylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-2-8-4-5(9)7-3-6(8)10/h2-4H2,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLZGYSOTGISDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(=O)NCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate](/img/structure/B2359921.png)

![2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide](/img/structure/B2359922.png)

![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B2359924.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2359932.png)

![N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]propanamide](/img/structure/B2359933.png)

![1-ethyl-5-((2-fluorobenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2359935.png)

![5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2359937.png)